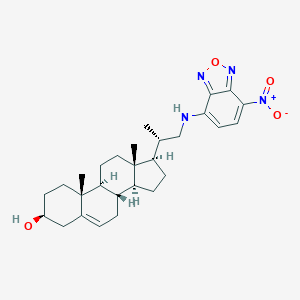

Fluoresterol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWLXTLRGQWGPC-XIWKFBMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78949-95-8 | |

| Record name | N-(7-Nitrobenz-2-oxa-1,3-diazole)-23,24-dinor-5-cholen-22-amine-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078949958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Whitepaper on the Discovery, Synthesis, and Biological Evaluation of Fluoresterol

Disclaimer: The compound "Fluoresterol" is a hypothetical molecule conceived for the purpose of this technical guide. The data, synthesis protocols, and biological activities described herein are representative examples based on scientific literature concerning fluorinated sterols and are intended to illustrate the format and depth of a scientific whitepaper.

Introduction and Rationale for Discovery

The pursuit of novel therapeutic agents for hypercholesterolemia has driven extensive research into the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While statins are effective inhibitors, the exploration of new chemical entities with potentially improved pharmacological profiles remains a priority. Sterol-based inhibitors present an intriguing, though challenging, class of molecules. This whitepaper details the discovery, synthesis, and characterization of this compound, a novel, rationally designed fluorinated sterol.

The central hypothesis behind the design of this compound was that the strategic introduction of a fluorine atom onto the side chain of a cholesterol-like scaffold could enhance its binding affinity for HMG-CoA reductase. Fluorine's high electronegativity and relatively small size can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more specific interactions with a target enzyme.[1] Specifically, 25-fluorocholesterol was envisioned as a candidate that could mimic a transition state or key binding intermediate within the enzyme's active site, a strategy that has shown promise with other fluorinated inhibitors.[2][3]

Synthesis of this compound (25-Fluorocholesterol)

The synthesis of this compound was adapted from established methodologies for the fluorination of sterols.[2][4][5] The chosen synthetic route involves the treatment of 25-hydroxycholesterol with a fluorinating agent.

Synthetic Protocol: Synthesis of 25-Fluorocholesterol from 25-Hydroxycholesterol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

25-hydroxycholesterol (starting material)

-

Hydrogen fluoride-pyridine (70% HF) solution (fluorinating agent)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a 100 mL polyethylene flask under a nitrogen atmosphere, dissolve 1.0 g of 25-hydroxycholesterol in 20 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Fluorination: Slowly add 2.0 mL of hydrogen fluoride-pyridine solution to the stirred solution over a period of 15 minutes. Caution: HF-pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of 50 mL of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Characterization: Combine the fractions containing the pure product and concentrate to yield this compound as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[2][5]

Biological Activity and Data Presentation

This compound was evaluated for its ability to inhibit HMG-CoA reductase in vitro. The results demonstrate a significant inhibitory effect, suggesting its potential as a modulator of cholesterol biosynthesis.

Quantitative Analysis of Biological Activity

The inhibitory activity of this compound was compared against the parent compound (cholesterol, as a negative control) and a known inhibitor. The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, was determined.

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | % Inhibition at 10 µM |

| This compound | HMG-CoA Reductase | In vitro enzymatic | 2.5 | 85% |

| 25-Hydroxycholesterol | HMG-CoA Reductase | In vitro enzymatic | 15.2 | 40% |

| Cholesterol | HMG-CoA Reductase | In vitro enzymatic | > 100 | < 5% |

Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the natural substrate, HMG-CoA, from being converted to mevalonate. This action effectively blocks the cholesterol biosynthesis pathway downstream. The reduction in intracellular cholesterol levels is expected to trigger feedback mechanisms, such as the upregulation of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, leading to increased expression of the LDL receptor.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide the protocols for the key experiments conducted.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes the procedure to measure the inhibitory effect of this compound on HMG-CoA reductase activity.

Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation: Prepare a series of dilutions of this compound in DMSO, and then dilute further into the assay buffer to achieve final desired concentrations. The final DMSO concentration in all wells should be kept constant (e.g., <1%).

-

Reaction Mixture: In each well of a 96-well plate, add the following in order:

-

Assay buffer

-

HMG-CoA reductase enzyme solution

-

This compound solution (or vehicle control - DMSO in buffer)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiation of Reaction: Add HMG-CoA and NADPH solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The rational design and synthesis of this compound, a novel fluorinated sterol, have been successfully demonstrated. In vitro assays confirm that this compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. The data presented in this whitepaper provide a strong foundation for further preclinical development, including studies on cell permeability, metabolic stability, and in vivo efficacy. The strategic use of fluorine substitution represents a promising avenue for the development of next-generation modulators of sterol metabolism.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. Inhibitors of sterol synthesis. Effects of fluorine substitution at carbon atom 25 of cholesterol on its spectral and chromatographic properties and on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Sterols Are Suicide Inhibitors of Ergosterol Biosynthesis and Growth in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of meiosis-activating sterols containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of sterol synthesis: synthesis and spectral properties of derivatives of 3 beta-hydroxy-25,26,26,26,27,27,27-heptafluoro-5 alpha-cholest-8(14)-en-15-one fluorinated at carbon 7 or carbon 9 and their effects on 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Sterols and receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fluoresterol: A Technical Guide to a Versatile Fluorescent Cholesterol Analog for Cellular Trafficking and Membrane Dynamics Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an essential lipid in mammalian cell membranes, playing a crucial role in maintaining membrane structure, fluidity, and function. Its intricate trafficking pathways and involvement in various signaling cascades make it a key molecule of interest in numerous physiological and pathological processes. However, the lack of intrinsic fluorescence has historically posed a challenge to its direct visualization in living cells. Fluorescently labeled cholesterol analogs have emerged as indispensable tools to overcome this limitation, enabling real-time imaging and quantitative analysis of cholesterol dynamics. Among these, fluoresterol, a derivative of cholesterol labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, has gained prominence as a valuable probe. This technical guide provides a comprehensive overview of this compound, its properties, and its applications in studying cholesterol transport, membrane organization, and protein-lipid interactions.

Core Properties and Data Presentation

This compound, chemically known as 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol, is a widely used fluorescent cholesterol analog. The NBD moiety attached to the cholesterol backbone provides the necessary spectral properties for fluorescence microscopy while maintaining a structural resemblance to native cholesterol. However, it is crucial to acknowledge that the addition of the fluorophore can influence the molecule's behavior compared to endogenous cholesterol.[1] This section presents key quantitative data for this compound and other commonly used fluorescent cholesterol analogs to facilitate informed experimental design.

Photophysical Properties of Fluorescent Cholesterol Analogs

The choice of a fluorescent cholesterol analog is dictated by its photophysical properties, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. These parameters determine the suitability of a probe for specific imaging modalities and experimental conditions.

| Fluorescent Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Key Characteristics & References |

| This compound (22-NBD-Cholesterol) | ~472 (in DMPC vesicles) | ~540 (in DMPC vesicles) | 0.12 - 0.26 (in lipid bilayers) | Varies with environment (two components often observed in cells) | Environment-sensitive probe, widely used for trafficking studies.[1][2] |

| 25-NBD-Cholesterol | ~470 | ~540 | Similar to 22-NBD-Cholesterol | Environment-sensitive | Targets mitochondria more than 22-NBD-cholesterol in some cell lines.[3] |

| Dehydroergosterol (DHE) | 311, 324, 340 (in Ethanol) | 356, 375, 403, 426 (in Aqueous solution) | Low | ~0.3 (in isotropic solvents), ~0.8 (in POPC membranes) | Intrinsically fluorescent, structurally very similar to cholesterol, but requires UV excitation.[3][4] |

| Cholestatrienol (CTL) | Similar to DHE | Similar to DHE | Low | ~12 (when bound to SCP) | Intrinsically fluorescent, considered a very close mimic of cholesterol's biophysical properties.[4][5] |

| BODIPY-Cholesterol | ~505 | ~515 | High (~0.9 in organic solvents) | - | High quantum yield and photostability, but the large fluorophore can perturb membranes.[4][6] |

In Vivo and In Vitro Performance Data

The utility of a fluorescent cholesterol analog is ultimately determined by how well it mimics the behavior of native cholesterol in biological systems. The following table summarizes key performance data for this compound from published studies.

| Parameter | Organism/Cell Line | Value | Reference |

| Absorption Efficiency | Hamsters | ~15-30% of cholesterol | [7] |

| Esterification (in vivo) | Hamster intestinal mucosa (4h post-dose) | 44% of this compound esterified | [7] |

| Esterification (in vitro) | Caco-2 cells | 21-24% of this compound esterified | [7] |

| Uptake Comparison | Caco-2 cells (from bile acid micelles) | 2- to 5-fold less uptake than [3H]cholesterol | [7] |

Key Signaling and Trafficking Pathways

This compound is instrumental in dissecting the complex pathways of cholesterol transport and metabolism. One of the most studied pathways is the trafficking of LDL-derived cholesterol and its regulation by the Niemann-Pick C1 (NPC1) protein.

NPC1-Mediated Cholesterol Trafficking

Mutations in the NPC1 gene lead to the lysosomal storage disorder Niemann-Pick type C disease, characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. This compound has been used to visualize and study the function of the NPC1 protein in mediating the egress of cholesterol from these compartments.

Caption: NPC1-mediated cholesterol trafficking pathway.

Cholesterol Metabolism and Transport Overview

Cholesterol homeostasis is maintained through a complex interplay of synthesis, uptake, esterification, and efflux. Fluorescent analogs like this compound help to visualize these interconnected processes.

References

- 1. benchchem.com [benchchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol and squalene carrier protein interactions with fluorescent delta 5,7,9(11)-cholestatrien-3 beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of Fluoresterol

Abstract: Fluoresterol, a term encompassing various fluorescently-labeled cholesterol analogs, serves as a critical tool for visualizing and understanding the complex dynamics of cholesterol in living cells. These probes, which include derivatives like NBD-cholesterol and BODIPY-cholesterol, are designed to mimic the behavior of endogenous cholesterol, allowing for real-time analysis of its distribution, trafficking, and role in signaling pathways.[1][2][3] This guide details the mechanism of action of these analogs, focusing on their incorporation into cellular membranes, their impact on lipid microdomains (rafts), and their utility in elucidating cholesterol-dependent signaling cascades such as the Hedgehog and Epidermal Growth Factor Receptor (EGFR) pathways. We present key quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for researchers in the field.

Introduction to Fluorescent Cholesterol Analogs

Cholesterol is an indispensable component of mammalian cell membranes, profoundly influencing their biophysical properties and the function of embedded proteins.[3][4] Studying its subcellular transport and localization is challenging due to the difficulty of tagging the native molecule without altering its properties.[4] Fluorescent cholesterol analogs, or "Fluoresterols," have been developed to overcome this hurdle.

The most common analogs fall into two categories:

-

Intrinsically Fluorescent Sterols: These molecules, such as dehydroergosterol (DHE) and cholestatrienol (CTL), have a chemical structure very similar to cholesterol but contain additional double bonds in the steroid ring system that confer native fluorescence.[3][5][6][7] They are considered to be excellent mimics of cholesterol's biophysical behavior.[5][6][8]

-

Extrinsically Labeled Analogs: These involve covalently attaching a fluorescent dye (a fluorophore) to the cholesterol molecule. Prominent examples include:

-

NBD-cholesterol: Features a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, typically attached to the sterol's side chain.[9][10]

-

BODIPY-cholesterol: Utilizes a bright and highly photostable boron-dipyrromethene (BODIPY) dye, which is relatively non-polar and inserts well into the membrane's hydrophobic core.[1][3][11]

-

While these probes are invaluable, the addition of a fluorophore can sometimes alter the molecule's behavior, affecting properties like membrane partitioning, efflux, and esterification rates.[9][12] Therefore, careful selection of the analog and validation for the specific biological question are crucial.

Core Mechanism of Action

The primary mechanism of this compound action involves its passive diffusion and incorporation into the plasma membrane, followed by trafficking through cellular compartments via vesicular and non-vesicular pathways, mirroring endogenous cholesterol.

-

Membrane Incorporation and Partitioning: Upon introduction to cells (often complexed with cyclodextrin or as part of lipoproteins), this compound analogs insert into the plasma membrane.[5][12] Their subsequent lateral distribution is not uniform. Like cholesterol, they show a preferential partitioning into more tightly packed, ordered membrane microdomains known as lipid rafts.[3][13] These rafts are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.[13] BODIPY-cholesterol, in particular, has been shown to partition preferentially into liquid-ordered (Lo) phases, which are model systems that mimic lipid rafts.[3]

-

Intracellular Trafficking: Once in the plasma membrane, this compound is transported to various organelles. This trafficking is a key part of cellular cholesterol homeostasis.[4] Using live-cell imaging, probes like DHE and BODIPY-cholesterol have been observed in the endocytic recycling compartment and the trans-Golgi network.[2][8] This trafficking allows researchers to study defects in cholesterol transport, such as those seen in Niemann-Pick type C disease, where cholesterol accumulates in late endosomes and lysosomes.[12][14]

-

Modulation of Signaling Pathways: By integrating into lipid rafts, this compound can report on or influence signaling events that are dependent on membrane cholesterol concentration and organization. Cholesterol levels are known to critically regulate the activity of key signaling proteins. This compound probes have been instrumental in studying:

-

Hedgehog (Hh) Signaling: The Hh receptor, Patched (PTCH1), is believed to function as a cholesterol transporter.[15][16] Binding of the Sonic hedgehog (Shh) ligand to PTCH1 inhibits this activity, leading to an increase in intracellular cholesterol concentration, which in turn activates the downstream signal transducer Smoothened (SMO).[16][17][18] Experiments have shown that PTCH1 can promote the efflux of BODIPY-cholesterol, and this efflux is inhibited by Shh binding.[16][18]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Membrane cholesterol plays a complex, dichotomous role in EGFR signaling.[19][20] Cholesterol depletion has been shown to enhance ligand-independent EGFR dimerization, autophosphorylation, and clustering, suggesting that cholesterol normally suppresses spontaneous receptor activation.[21][22][23] However, cholesterol-rich lipid rafts are also necessary for the formation of stable, immobile EGFR clusters after ligand binding, which are critical for downstream signal transduction.[19][21] Fluorescent probes can be used to visualize the membrane environment surrounding these receptors during signaling.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with commonly used fluorescent cholesterol analogs.

| Parameter | Probe | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | NBD-cholesterol | 31.7 ± 6.0 nM | Sterol Carrier Protein-2 (SCP-2) | [24] |

| Cellular Uptake | NBD-cholesterol | Time & Concentration Dependent | Ana-1 Macrophages | [25] |

| This compound (NBD-cholesterol) | 15-30% of Cholesterol | Hamsters (in vivo) | [10] | |

| Esterification Rate | This compound (NBD-cholesterol) | 44% (vs. 8% for Cholesterol) | Hamster Intestinal Mucosa (4h) | [10] |

| This compound (NBD-cholesterol) | 21-24% (vs. 1-4% for Cholesterol) | Caco-2 Cells | [10] | |

| Cholesterol Efflux Correlation (R²) vs. [³H]-cholesterol | NBD-cholesterol | 0.876 (HDL-mediated) | THP-1 Macrophages | [26] |

| NBD-cholesterol | 0.837 (apoA-1-mediated) | THP-1 Macrophages | [26] | |

| Effect of Cholesterol Depletion on EGFR Phosphorylation | EGFR-GFP | ~2-fold increase (pY1173) | CHO-K1 Cells | [20] |

Key Experimental Protocols

Protocol for Cellular Uptake and Localization of this compound via Fluorescence Microscopy

This protocol describes the general steps for labeling live cells with a fluorescent cholesterol analog and imaging its subcellular distribution.

Materials:

-

This compound analog (e.g., BODIPY-cholesterol or NBD-cholesterol)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution

-

Methyl-β-cyclodextrin (MβCD)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow overnight.[27]

-

Preparation of Labeling Complex: a. Prepare a 1-5 mM stock solution of the this compound analog in DMSO or ethanol. b. Prepare a stock solution of MβCD in water. c. To prepare the labeling complex, dilute the this compound stock into a solution of MβCD in serum-free medium. The final concentration of this compound is typically 1-5 µM.[27] The ratio of sterol to MβCD is critical and often requires optimization (e.g., 1:10 molar ratio). Vortex thoroughly.

-

Cell Labeling: a. Aspirate the growth medium from the cells and wash once with pre-warmed PBS.[27] b. Add the this compound-MβCD complex solution to the cells. c. Incubate for a period ranging from 5 minutes to 1 hour at 37°C. Incubation time depends on the specific analog and experimental goal (e.g., shorter times for plasma membrane labeling, longer for intracellular trafficking).[27][28]

-

Washing and Chase: a. Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed, serum-containing medium to remove the unbound probe and facilitate cholesterol efflux to serum acceptors.[27] b. Add fresh, pre-warmed medium and incubate for a "chase" period (e.g., 30 minutes to several hours) to allow for the trafficking of the probe to intracellular compartments.

-

Imaging: a. Mount the dish on the stage of a fluorescence microscope (confocal or widefield). b. Use appropriate laser lines and emission filters for the specific fluorophore (e.g., ~488 nm excitation and ~515 nm emission for NBD and BODIPY).[3] c. Acquire images, being mindful to minimize light exposure to prevent phototoxicity and photobleaching.[27]

Protocol for Cholesterol Efflux Assay using NBD-cholesterol

This assay measures the capacity of cells (e.g., macrophages) to efflux cholesterol to extracellular acceptors like HDL or apoA-1.

Materials:

-

THP-1 derived macrophages or other relevant cell type

-

NBD-cholesterol

-

Oxidized LDL (ox-LDL) or Acetylated LDL (acLDL)

-

Bovine Serum Albumin (BSA)

-

High-Density Lipoprotein (HDL) and/or Apolipoprotein A-1 (apoA-1)

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Cell Plating and Differentiation: Plate THP-1 monocytes and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

-

Cholesterol Loading: a. Incubate the macrophages with a labeling medium containing NBD-cholesterol (e.g., 5 µM) and a cholesterol-loading agent like ox-LDL (e.g., 50 µg/mL) for 4-8 hours.[26] This step enriches the cells with the fluorescent probe. b. Wash the cells thoroughly with PBS to remove extracellular NBD-cholesterol.

-

Equilibration: Incubate the cells in a serum-free medium containing BSA (e.g., 0.2%) for 1-2 hours to allow for intracellular equilibration of the probe.

-

Efflux Induction: a. Aspirate the equilibration medium. b. Add efflux medium (serum-free medium) containing the cholesterol acceptors (e.g., HDL at 50 µg/mL or apoA-1 at 10-50 µg/mL).[26] Include a control condition with no acceptor (BSA only). c. Incubate for a defined efflux period (e.g., 4-6 hours) at 37°C.

-

Quantification: a. After incubation, collect the efflux medium (supernatant). b. Lyse the cells with a suitable lysis buffer. c. Measure the fluorescence intensity (FI) in both the medium and the cell lysate using a fluorometer.

-

Calculation: Calculate the percentage of cholesterol efflux using the formula: Efflux (%) = [FI (medium) / (FI (medium) + FI (cell lysate))] x 100%[25]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the mechanism of action of this compound.

Caption: General workflow for this compound delivery, membrane integration, and intracellular trafficking.

Caption: Role of cholesterol (visualized by this compound) in the Hedgehog signaling pathway.

References

- 1. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dehydroergosterol as an analogue for cholesterol: why it mimics cholesterol so well-or does it? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorescent cholesterol analog traces cholesterol absorption in hamsters and is esterified in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 12. Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Intimate Connection Between Lipids and Hedgehog Signaling [frontiersin.org]

- 16. The Hedgehog Receptor Patched Is Involved in Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging of the Ciliary Cholesterol Underlying the Sonic Hedgehog Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Membrane cholesterol interferes with tyrosine phosphorylation but facilitates the clustering and signal transduction of EGFR | bioRxiv [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Cholesterol Dictates the Freedom of EGF Receptors and HER2 in the Plane of the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oligomerization of the EGF Receptor Investigated by Live Cell Fluorescence Intensity Distribution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cholesterol suppresses spontaneous activation of EGFR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. benchchem.com [benchchem.com]

- 28. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

Fluoresterol: A Technical Guide to its Physical and Chemical Properties for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties of Fluoresterol, a key fluorescent analog of cholesterol. This document details its characteristics, experimental applications, and methodologies, offering a comprehensive resource for utilizing this probe in cellular and molecular research.

This compound, also known as 22-NBD Cholesterol, is a fluorescently labeled cholesterol analog vital for studying the dynamics of cholesterol in biological systems.[1][2][3] Its utility lies in its ability to mimic natural cholesterol, allowing for the visualization of its behavior, metabolism, and trafficking within cells.[1][3][4] This guide will delve into the specific properties of this compound and related fluorescent sterols, providing a comparative analysis to aid in experimental design and interpretation.

Core Physical and Chemical Properties

Fluorescent sterol probes are designed to closely resemble cholesterol in their biophysical and biochemical properties to ensure they are valid reporters of its behavior.[5] this compound is a cholesterol molecule with a nitrobenzoxadiazole (NBD) fluorophore attached to its side chain.[1][2] This modification allows it to be visualized using fluorescence microscopy.

While detailed quantitative physical data for this compound is not extensively published, key spectral properties are known. For comparison, this guide also includes data on other widely used intrinsically fluorescent sterol analogs, dehydroergosterol (DHE) and cholestatrienol (CTL), which mimic cholesterol without the addition of a bulky external fluorophore.[6][7]

| Property | This compound (22-NBD Cholesterol) | Dehydroergosterol (DHE) | Cholestatrienol (CTL) | Cholesterol |

| Molecular Formula | C28H38N4O4[2] | C28H42O[8][9] | C27H44O | C27H46O[10] |

| Molecular Weight | 494.63 g/mol [11] | 394.63 g/mol [9] | 384.6 g/mol | 386.7 g/mol [10] |

| CAS Number | 78949-95-8[1][11] | 516-85-8[8][9] | 1175-93-5 | 57-88-5[10] |

| Excitation Maximum (λex) | 472 nm[1][3] | 324 nm[12][13] | ~325 nm | Not Fluorescent |

| Emission Maximum (λem) | 540 nm[1][3] | 375 nm[12][13] | ~385 nm | Not Fluorescent |

| Melting Point | Not reported | 146 °C[9] | Not reported | 148-150 °C |

| Boiling Point | Not reported | 230 °C at 0.5 mmHg[9] | Not reported | 360 °C (decomposes) |

| Solubility | Soluble in organic solvents | 1 g in 800 mL methanol; Freely soluble in ether, chloroform, benzene[9] | Soluble in organic solvents | Practically insoluble in water; Soluble in chloroform, ether, ethanol |

Experimental Applications and Methodologies

Fluorescent sterols are indispensable tools for investigating cellular cholesterol homeostasis, trafficking, and the pathology of lipid-related diseases.[7][14][15] They allow for real-time imaging of sterol dynamics in living cells, a significant advantage over traditional biochemical methods that require cell lysis.[16]

Key Applications:

-

Cellular Cholesterol Uptake and Trafficking: this compound is used to monitor the internalization and subsequent intracellular pathways of cholesterol.[1][3][4]

-

Lipid-Protein Interactions: Studying the binding of cholesterol to intracellular proteins and its incorporation into lipoproteins.[12][13]

-

Membrane Domain Studies: Investigating the formation and stability of sterol-rich domains (lipid rafts) in biological membranes.[17]

-

Drug Development: Screening for compounds that inhibit cholesterol absorption or alter its intracellular transport.[4]

Experimental Protocol: Cellular Uptake of this compound

This protocol outlines a general procedure for visualizing the uptake of this compound in cultured mammalian cells using fluorescence microscopy.

Materials:

-

This compound (22-NBD Cholesterol)

-

Cultured mammalian cells (e.g., Caco-2, CHO)

-

Cell culture medium

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Microscope slides or imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for NBD)

Procedure:

-

Cell Seeding: Plate cells onto microscope slides or imaging dishes and culture until they reach the desired confluency.

-

Preparation of this compound-BSA Complex:

-

Dissolve this compound in ethanol to create a stock solution.

-

Prepare a solution of BSA in PBS.

-

Slowly add the this compound stock solution to the BSA solution while vortexing to form a complex. This enhances the solubility of the sterol in the aqueous culture medium.

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash with warm PBS.

-

Add fresh, serum-free culture medium containing the this compound-BSA complex to the cells. The final concentration of this compound typically ranges from 1-5 µM.

-

Incubate the cells for a specified period (e.g., 30 minutes to 2 hours) at 37°C to allow for sterol uptake.

-

-

Washing and Fixation (Optional):

-

After incubation, remove the labeling medium and wash the cells several times with cold PBS to remove unbound this compound.

-

For fixed-cell imaging, cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) at this stage.

-

-

Imaging:

-

Mount the slides or place the imaging dishes on the stage of a fluorescence microscope.

-

Visualize the cellular uptake and distribution of this compound using the appropriate excitation and emission wavelengths (λex ≈ 472 nm, λem ≈ 540 nm).

-

Acquire images for analysis. Confocal microscopy is recommended for obtaining high-resolution images of intracellular localization.[4]

-

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using fluorescent sterols and a simplified representation of cholesterol trafficking.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 22-NBD Cholesterol ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A fluorescent cholesterol analog traces cholesterol absorption in hamsters and is esterified in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]

- 6. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uwr.edu.pl [chem.uwr.edu.pl]

- 8. Dehydroergosterol | C28H42O | CID 6436660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dehydroergosterol [drugfuture.com]

- 10. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, CAS 78949-95-8 (HY-W020012-50) | Szabo-Scandic [szabo-scandic.com]

- 12. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Fluorescent sterol probes for intracellular transport, imaging, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterocyclic sterol probes for live monitoring of sterol trafficking and lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Domain formation and stability in complex lipid bilayers as reported by cholestatrienol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Fluorescent Star: An In-depth Technical Guide to Fluoresterol Uptake and Trafficking in Enterocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the absorption and subsequent intracellular transport of cholesterol within enterocytes, the primary absorptive cells of the small intestine. By utilizing fluorescently labeled cholesterol analogs, collectively termed "fluoresterols" (e.g., BODIPY-cholesterol, NBD-cholesterol), researchers can visualize and quantify the intricate steps of this vital physiological process. Understanding these pathways is critical for the development of novel therapeutics targeting hypercholesterolemia and associated metabolic diseases.

The Core Pathway: From Lumen to Lymph

The absorption of dietary cholesterol is a multi-step process, tightly regulated to maintain cellular and systemic cholesterol homeostasis. The journey begins in the intestinal lumen and culminates in the secretion of cholesterol-laden chylomicrons into the lymphatic system.

1.1 Apical Uptake: The Gatekeeper NPC1L1 Dietary and biliary cholesterol, emulsified into micelles by bile acids, traverses the unstirred water layer to reach the apical brush border membrane of the enterocyte.[1] The primary mediator of cholesterol uptake is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a polytopic transmembrane transporter.[2] NPC1L1 facilitates the internalization of free cholesterol from the micelles into the enterocyte.[1] This process is believed to involve clathrin-mediated endocytosis, where NPC1L1 and its cholesterol cargo are brought into the cell within vesicles.[2] The clinical relevance of NPC1L1 is underscored by its role as the molecular target for the cholesterol absorption inhibitor, ezetimibe.[2]

1.2 Intracellular Trafficking: A Coordinated Hand-off Once inside the enterocyte, the absorbed cholesterol must be transported from the plasma membrane to the endoplasmic reticulum (ER) for processing. This is not a passive diffusion process but a directed transport event. Recently discovered Aster proteins, specifically Aster-B and Aster-C, have been identified as key players in this step. They act as bridges, facilitating the movement of cholesterol from the plasma membrane to the ER.[2]

1.3 Esterification in the Endoplasmic Reticulum: The Role of ACAT2 Within the ER, the free cholesterol is esterified into cholesteryl esters by the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2).[3] This conversion is crucial for two reasons: it prevents the cytotoxic accumulation of free cholesterol and packages the highly hydrophobic cholesteryl esters into the core of nascent lipoprotein particles.[3][4] ACAT2 is predominantly expressed in the intestine and liver, highlighting its specialized role in dietary lipid absorption.[4]

1.4 Efflux and Regulation: The ABCG5/G8 Security System To prevent cellular sterol overload, enterocytes possess an efficient efflux mechanism driven by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[1] This heterodimeric transporter, located on the apical membrane, actively pumps excess cholesterol and, in particular, plant sterols (xenosterols) back into the intestinal lumen for excretion.[1] The coordinated action of NPC1L1-mediated uptake and ABCG5/G8-mediated efflux determines the net amount of cholesterol absorbed.[5]

1.5 Chylomicron Assembly and Secretion The newly synthesized cholesteryl esters, along with triglycerides, are packaged in the ER and Golgi apparatus into large lipoprotein particles called chylomicrons. These particles are then secreted from the basolateral membrane of the enterocyte into the lymphatic system, eventually entering the bloodstream to deliver lipids to peripheral tissues.[1]

Visualizing the Pathway: Signaling and Workflow Diagrams

To better illustrate these complex processes, the following diagrams were generated using Graphviz.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on cholesterol absorption and metabolism in enterocytes, primarily derived from murine models.

Table 1: Impact of ACAT2 on Cholesterol Absorption Efficiency

| Genotype | Cholesterol Absorption (%) (FDI Method) | Cholesterol Absorption (%) (TLDC Method) | Reference |

| ACAT2+/+ (Wild-Type) | 42.9 ± 8.25 | 46.08 ± 5.73 | [6] |

| ACAT2+/- (Heterozygous) | 42.01 ± 5.10 | 47.12 ± 4.51 | [6] |

| ACAT2-/- (Knockout) | 12.00 ± 2.61 | 15.61 ± 2.64 | [6] |

| FDI: Fecal Dual-Isotope; TLDC: Thoracic Lymph Duct Cannulation. Data from mice fed a diet with 0.2% cholesterol. |

Table 2: Role of ACAT2 in Cholesterol Esterification within Chylomicrons

| Genotype | [14C]Cholesterol in Ester Form (%) | [14C]Cholesterol in Unesterified Form (%) | Reference |

| ACAT2+/+ (Wild-Type) | 85.5 ± 1.3 | ~14.5 | [6] |

| ACAT2+/- (Heterozygous) | 80.5 ± 1.4 | ~19.5 | [6] |

| ACAT2-/- (Knockout) | ~16.0 | 84.0 ± 4.1 | [6] |

Table 3: Fractional Cholesterol Absorption in ACAT2-Deficient Mice on Varying Diets

| Diet (% Cholesterol w/w) | Fractional Absorption in ACAT2+/+ (%) | Fractional Absorption in ACAT2-/- (%) | Reference |

| 0% | 41.4 ± 6.6 | 35.1 ± 4.5 | [7] |

| 0.5% | 21.0 ± 5.2 | 7.9 ± 0.8 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound uptake and trafficking in enterocytes.

4.1 Caco-2 Cell Culture for Transport Assays

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model as it spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express brush border enzymes.[8]

-

Cell Maintenance:

-

Maintain Caco-2 cells (passages 95-105 are often recommended for permeability assays) in T75 flasks with DMEM supplemented with 10% (v/v) heat-inactivated FBS, 1% (v/v) non-essential amino acids (NEAA), and 1% (v/v) Penicillin-Streptomycin.[9]

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Sub-culture cells twice a week when they reach ~90% confluency.

-

-

Seeding on Transwell® Inserts:

-

Pre-coat Transwell® polycarbonate filter inserts (e.g., 12-well, 0.4 µm pore size) with collagen.[10]

-

Trypsinize confluent Caco-2 cells and disaggregate clusters into a single-cell suspension.[9]

-

Seed cells onto the apical side of the inserts at a high density (e.g., 2.6 x 105 cells/cm2).[9][11]

-

Add culture medium to both the apical and basolateral chambers.

-

Replace the medium every 2-3 days.

-

Allow cells to differentiate for 21 days post-seeding. Monolayer integrity can be monitored by measuring Transepithelial Electrical Resistance (TEER).[11]

-

4.2 Preparation of this compound-Containing Micelles

For cellular uptake studies, cholesterol and its fluorescent analogs must be presented to cells in a physiologically relevant form, i.e., within mixed micelles.

-

Stock Solution Preparation: Prepare stock solutions of sodium taurocholate, phosphatidylcholine, cholesterol, and a fluorescent cholesterol analog (e.g., BODIPY-cholesterol) in an appropriate organic solvent like methanol or chloroform/methanol.

-

Lipid Film Formation: In a glass vial, combine the lipids to achieve desired final concentrations (e.g., 1 mM sodium taurocholate, 1 mM cholesterol, 0.6 mM phosphatidylcholine).[12]

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Hydration and Sonication:

-

Add pre-warmed culture medium (e.g., DMEM) to the lipid film.

-

Vortex vigorously to hydrate the film.

-

Sonicate the solution (using a bath or probe sonicator) until the solution is clear to form a homogenous micellar solution.[12]

-

Sterile-filter the micelle solution before adding it to the cells.

-

4.3 BODIPY-Cholesterol Uptake Assay in Differentiated Caco-2 Cells

This protocol outlines a method to quantify the uptake of a fluorescent cholesterol analog.

-

Cell Preparation: Use Caco-2 cells cultured on Transwell® inserts for 21 days as described in Protocol 4.1.

-

Pre-incubation: Gently wash the apical and basolateral surfaces of the Caco-2 monolayer twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or serum-free DMEM.[11]

-

Uptake Incubation:

-

Add the prepared BODIPY-cholesterol-containing micelle solution (Protocol 4.2) to the apical chamber. The final concentration of BODIPY-cholesterol is typically in the range of 1-5 µM.[13]

-

Add fresh culture medium without micelles to the basolateral chamber.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).[14]

-

-

Termination of Uptake:

-

Aspirate the micelle solution from the apical chamber.

-

Wash the monolayer three times with ice-cold PBS to stop the uptake and remove any non-internalized, surface-bound micelles.

-

-

Quantification:

-

Add a lysis buffer (e.g., RIPA buffer) to the apical chamber and incubate on a shaker at 4°C for 20 minutes to lyse the cells.[15]

-

Transfer the cell lysate to a microplate.

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY (e.g., Ex: 482-505 nm; Em: 515 nm).[13][15]

-

Measure the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the fluorescence signal to the amount of cellular protein.[14]

-

4.4 Visualization of this compound Trafficking by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of internalized this compound.

-

Cell Culture and Uptake: Culture Caco-2 cells on collagen-coated glass coverslips or optical-quality Transwell® inserts. Perform the this compound uptake assay as described in Protocol 4.3.

-

Fixation: After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Nuclear Staining (Optional): Wash the cells with PBS and stain the nuclei with a fluorescent dye like DAPI (10 µg/mL) for 5 minutes.[2]

-

Mounting: Wash the cells again with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging:

-

Visualize the cells using a confocal laser scanning microscope.

-

Capture images using laser lines and emission filters appropriate for the chosen this compound and any other stains (e.g., DAPI).

-

Analyze the images to determine the subcellular distribution of the this compound, which may appear in punctate structures corresponding to endosomes or accumulate in the perinuclear region, indicative of ER/Golgi localization.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Transintestinal cholesterol excretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT2 deficiency limits cholesterol absorption in the cholesterol-fed mouse: impact on hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluoresterol in Lipid Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoresterol, a class of fluorescently labeled cholesterol analogs, and their critical role in advancing lipid research. By enabling the visualization and tracking of cholesterol within cellular environments, these probes have become indispensable tools for elucidating the complex mechanisms of cholesterol trafficking, metabolism, and its involvement in various disease states. This document details the properties of commonly used fluoresterols, provides in-depth experimental protocols, and presents key cellular pathways involving cholesterol that are studied using these powerful molecules.

Core Concepts: The Power of Fluorescent Cholesterol Analogs

Cholesterol, a fundamental component of mammalian cell membranes, is notoriously difficult to study in its native state within living cells due to its lack of intrinsic fluorescence. Fluoresterols, which are cholesterol molecules modified with a fluorescent tag, overcome this limitation. These analogs are designed to mimic the behavior of endogenous cholesterol as closely as possible, allowing for real-time imaging of its distribution, movement, and interactions within cellular organelles.

There are two main categories of fluoresterols:

-

Intrinsically Fluorescent Sterols: These molecules, such as dehydroergosterol (DHE) and cholestatrienol (CTL), have a structure that is very similar to cholesterol but with additional double bonds in the steroid ring system, which confers weak intrinsic fluorescence in the ultraviolet (UV) spectrum.[1][2][3] Their close structural similarity makes them excellent mimics of natural sterols.[3]

-

Extrinsically Labeled Fluorescent Sterols: These are created by covalently attaching a fluorescent dye (a fluorophore) to the cholesterol molecule. Common fluorophores used for this purpose include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), and Dansyl.[1] These probes are generally brighter and have more favorable photophysical properties for fluorescence microscopy than intrinsically fluorescent sterols.

The choice of a specific this compound depends on the experimental requirements, balancing the need for a faithful cholesterol mimic with the desired brightness and photostability for imaging.

Quantitative Data on Common Fluoresterols

The selection of an appropriate fluorescent cholesterol analog is critical for successful lipid research. The following tables summarize the key photophysical properties of some of the most widely used fluoresterols.

| Probe Name | Abbreviation | Type | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |

| Dehydroergosterol | DHE | Intrinsic | ~324[4] | ~375[4] | Naturally occurring fluorescent sterol, excellent mimic of cholesterol.[5][6] |

| Cholestatrienol | CTL | Intrinsic | ~325 | ~420 | Synthetic, structurally very similar to cholesterol.[2][3] |

| BODIPY-Cholesterol | BODIPY-Chol | Extrinsic | ~505[7] | ~515[7] | Bright, photostable, and widely used for live-cell imaging. |

| 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol | NBD-Cholesterol | Extrinsic | ~472[8] | ~540[8] | Environment-sensitive probe, useful for studying lipid transport. |

Note: Excitation and emission maxima can vary slightly depending on the solvent environment and membrane composition.

Key Applications in Lipid Research

Fluoresterols are instrumental in a variety of research applications, including:

-

Cholesterol Trafficking and Metabolism: They allow for the direct visualization of cholesterol uptake, its transport between organelles like the endoplasmic reticulum, Golgi apparatus, and endosomes, and its esterification and storage in lipid droplets.[1][9]

-

Membrane Biophysics: These probes are used to study the formation and dynamics of lipid rafts and other membrane microdomains, which are cholesterol-rich regions of the plasma membrane involved in cell signaling.

-

Disease Modeling: Fluoresterols are crucial for studying lipid storage disorders such as Niemann-Pick disease, where cholesterol accumulates in lysosomes.[10][11] They are used to screen for potential therapeutic compounds that can restore normal cholesterol trafficking.[3]

-

Drug Development: By providing a means to monitor the effects of drug candidates on cholesterol metabolism and transport, fluoresterols aid in the development of new therapies for cardiovascular and metabolic diseases.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing fluoresterols.

Protocol 1: Live-Cell Imaging of Intracellular Cholesterol Trafficking

This protocol describes the general procedure for labeling live cells with a fluorescent cholesterol analog and observing its intracellular distribution over time.

Materials:

-

Fluorescent cholesterol analog (e.g., BODIPY-Cholesterol or DHE)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Methyl-β-cyclodextrin (MβCD) for efficient delivery (optional)

-

Glass-bottom imaging dishes or coverslips

-

Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)

Methodology:

-

Cell Culture: Seed cells onto glass-bottom imaging dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

-

Preparation of Labeling Solution:

-

Prepare a stock solution of the fluorescent cholesterol analog in a suitable organic solvent (e.g., ethanol or DMSO).

-

For MβCD-complexed delivery, prepare a solution of MβCD in serum-free medium. Add the this compound stock solution to the MβCD solution while vortexing to form the complex.

-

For direct delivery, dilute the this compound stock solution directly into pre-warmed cell culture medium.

-

-

Cell Labeling:

-

Wash the cells once with warm PBS.

-

Remove the PBS and add the labeling solution to the cells.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific this compound used.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells 2-3 times with warm PBS or serum-free medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

Place the dish on the fluorescence microscope stage within the environmental chamber.

-

Acquire images using the appropriate excitation and emission filters for the chosen this compound. Time-lapse imaging can be performed to track the movement of the fluorescent cholesterol over time.

-

Protocol 2: Labeling of Low-Density Lipoprotein (LDL) with a Fluorescent Sterol Ester

This protocol describes how to incorporate a fluorescently labeled cholesteryl ester into LDL particles, which can then be used to study the physiological pathway of cholesterol uptake by cells.

Materials:

-

Fluorescent cholesteryl ester (e.g., BODIPY-cholesteryl oleate)

-

Human LDL

-

PBS

-

Dialysis tubing or spin columns for buffer exchange

Methodology:

-

Preparation of Fluorescent Cholesteryl Ester: Dissolve the fluorescent cholesteryl ester in a small volume of a suitable organic solvent (e.g., ethanol).

-

Incubation with LDL:

-

Add the fluorescent cholesteryl ester solution dropwise to a solution of LDL in PBS while gently vortexing.

-

Incubate the mixture at 37°C for several hours to allow for the incorporation of the fluorescent probe into the LDL particles.

-

-

Removal of Unincorporated Probe:

-

Dialyze the LDL solution against PBS overnight at 4°C to remove any unincorporated fluorescent probe.

-

Alternatively, use a spin column to separate the labeled LDL from the free probe.

-

-

Characterization:

-

Measure the protein concentration of the labeled LDL (e.g., using a BCA assay).

-

Measure the fluorescence intensity to determine the labeling efficiency.

-

-

Cellular Uptake Studies: The fluorescently labeled LDL can now be added to cultured cells to study its uptake and the subsequent trafficking of the released fluorescent cholesterol.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in this compound-based lipid research.

Caption: LDL-mediated uptake and intracellular trafficking of cholesterol.

Caption: Comparison of cholesterol trafficking in healthy vs. Niemann-Pick C cells.

Caption: High-throughput screening workflow for Niemann-Pick C therapeutics.

Conclusion

Fluoresterols are powerful and versatile tools that have revolutionized the study of lipid biology. By enabling the direct visualization of cholesterol in living cells, they provide invaluable insights into the intricate mechanisms governing cholesterol homeostasis. The continued development of novel fluorescent cholesterol analogs with improved photophysical properties and more faithful mimicry of endogenous cholesterol will undoubtedly lead to further breakthroughs in our understanding of lipid-related diseases and the development of next-generation therapeutics. This guide serves as a foundational resource for researchers embarking on the use of these essential probes in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Intrinsically Fluorescent Cholesterol Analogs: Dehydroergosterol (DHE) and Cholestatrienol (CTL)

An In-depth Technical Guide to the Fluorescence Spectra of Common Fluorescent Cholesterol Analogs

A Note on Terminology: The term "Fluoresterol" is not a standard scientific name for a specific fluorescent molecule. This guide will focus on the most widely used and well-characterized fluorescent analogs of cholesterol, which are essential tools for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of their fluorescence properties, experimental methodologies for their characterization, and factors influencing their fluorescence spectra.

DHE and CTL are among the most faithful fluorescent mimics of cholesterol because their fluorophore is an intrinsic part of the sterol ring system.[1] They possess three conjugated double bonds which give rise to their fluorescent properties.[2] Due to their identical chromophore, their photophysical characteristics are nearly identical.[2]

Quantitative Fluorescence Data

| Property | Dehydroergosterol (DHE) | Cholestatrienol (CTL) | Environment |

| Excitation Maxima (λex) | 311, 324, 340 nm | ~320 nm | Ethanol[3] / Membranes[2] |

| 329 nm | - | Aqueous Buffer[3] | |

| 310, 325, 342 nm | - | General[4] | |

| Emission Maxima (λem) | 354, 371, 390 nm | 370-400 nm | Ethanol[3] / Membranes[2] |

| 404, 426 nm (excimeric) | - | Aqueous Buffer[3] | |

| 355, 373, 394 nm | - | POPC:DHE (65:35) LUVs[5] | |

| Quantum Yield (Φf) | 0.04 | ~0.04 | Ethanol[2] |

| Fluorescence Lifetime (τf) | 0.3 - 0.8 ns | 0.3 - 0.8 ns | Organic Solvents & Lipid Membranes[2] |

| 0.5 - 2 ns | - | Dimyristoylphosphatidylcholine Liposomes (temp dependent)[2] |

Experimental Protocol: Measuring the Fluorescence Spectrum of DHE in Liposomes

This protocol outlines the steps to measure the fluorescence emission spectrum of DHE incorporated into large unilamellar vesicles (LUVs).

1. Materials and Reagents:

-

Dehydroergosterol (DHE)

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Chloroform

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (100 nm pore size)

2. Liposome Preparation (Extrusion Method):

-

Lipid Film Formation: In a round-bottom flask, mix the desired amounts of POPC and DHE dissolved in chloroform. A common molar ratio is 65:35 POPC:DHE.[5]

-

Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with PBS buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath. This helps to create more uniform vesicles.

-

LUV Formation: Pass the suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process is typically repeated 10-20 times to ensure a homogenous population of LUVs.

3. Fluorescence Spectroscopy:

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation: Dilute the LUV suspension in PBS to the desired concentration in a quartz cuvette.

-

Measurement:

-

Set the excitation wavelength to the maximum absorption of DHE (e.g., 325 nm).[3]

-

Scan the emission spectrum over a range of wavelengths, for example, from 340 nm to 500 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

-

Data Analysis: Plot the fluorescence intensity as a function of the emission wavelength to obtain the fluorescence emission spectrum. The spectrum should show characteristic peaks for DHE in a membrane environment.[5]

Diagram: Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for measuring the fluorescence spectrum of a liposome-incorporated probe.

Extrinsically Labeled Cholesterol Analogs: NBD-Cholesterol

NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is a fluorophore commonly attached to cholesterol to study its behavior. The spectral properties of NBD-cholesterol are highly sensitive to the polarity of its environment.[6]

Quantitative Fluorescence Data

| Property | 22-NBD-Cholesterol | Environment |

| Excitation Maxima (λex) | 472 nm | 1,2-dimyristoyl-sn-glycero-3-PC (DMPC) vesicles[6] |

| 473 nm | General[7] | |

| Emission Maxima (λem) | 540 nm | DMPC vesicles[6] |

| 562 nm | Aqueous Buffer[7] | |

| 530 nm | Bound to StAR protein[7] | |

| 530-550 nm | Peripheral Blood Mononuclear Cells[8] |

Experimental Protocol: Measuring NBD-Cholesterol Fluorescence in Solution

This protocol describes how to measure the fluorescence of NBD-cholesterol in different solvent environments to demonstrate its sensitivity to polarity.

1. Materials and Reagents:

-

22-NBD-Cholesterol

-

Ethanol

-

Dioxane

-

Deionized water

-

A series of dioxane-water mixtures with varying dielectric constants.

2. Sample Preparation:

-

Prepare a stock solution of NBD-cholesterol in ethanol.

-

For each solvent mixture, add a small aliquot of the NBD-cholesterol stock solution to a quartz cuvette containing the solvent. The final concentration of the probe should be low enough to avoid inner filter effects.

3. Fluorescence Spectroscopy:

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to approximately 472 nm.[6]

-

Scan the emission spectrum from 500 nm to 650 nm.

-

Record the fluorescence emission spectrum for NBD-cholesterol in each solvent mixture.

-

4. Data Analysis:

-

Plot the emission spectra for all solvent conditions.

-

Note the shift in the emission maximum as the solvent polarity (dielectric constant) changes. A blue shift (to shorter wavelengths) is expected in less polar environments.[6][7]

Extrinsically Labeled Cholesterol Analogs: BODIPY-Cholesterol

BODIPY (boron-dipyrromethene) is another popular fluorophore used to label cholesterol. It is known for its high quantum yield, sharp emission peaks, and relative insensitivity to solvent polarity.[2][9]

Quantitative Fluorescence Data

| Property | BODIPY-Cholesterol | Environment |

| Excitation Maxima (λex) | 505 nm | General[2][10] |

| Emission Maxima (λem) | 515 nm | General[2][10] |

| Quantum Yield (Φf) | ~0.9 | Organic Solvents[2] |

Experimental Protocol: Assessing BODIPY-Cholesterol Incorporation into Cells

This protocol provides a general method for labeling cells with BODIPY-cholesterol and observing its fluorescence.

1. Materials and Reagents:

-

BODIPY-Cholesterol

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., CHO cells) cultured on coverslips

-

Microscope slides

2. Cell Labeling:

-

Prepare a stock solution of BODIPY-cholesterol in a suitable organic solvent (e.g., ethanol).

-

Dilute the stock solution in cell culture medium to a final working concentration (e.g., 1 µM).[10]

-

Incubate the cells with the BODIPY-cholesterol-containing medium for a specific time (e.g., 20 minutes) at 37°C.[10]

-

Wash the cells with PBS to remove any unincorporated probe.

3. Fluorescence Microscopy:

-

Mount the coverslip onto a microscope slide.

-

Use a fluorescence microscope equipped with appropriate filters for BODIPY fluorescence (e.g., excitation around 490-505 nm and emission around 510-520 nm).

-

Observe the localization of the fluorescent cholesterol analog within the cells.

Factors Affecting this compound Fluorescence

The fluorescence of these cholesterol analogs can be influenced by several factors, which is a key aspect of their utility as probes.

-

Solvent Polarity: As demonstrated with NBD-cholesterol, the polarity of the environment can significantly shift the emission spectrum.[6] This property can be used to probe the local environment of the molecule.

-

Membrane Phase: The fluorescence intensity and lifetime of these probes can differ between the liquid-ordered (lo) and liquid-disordered (ld) phases of a lipid bilayer. This allows for the visualization of membrane domains.

-

Concentration and Self-Quenching: At high concentrations in membranes, some fluorescent probes can exhibit self-quenching, leading to a decrease in fluorescence intensity.[2]

-

Binding to Proteins: The fluorescence of a probe can change upon binding to a protein, as seen with NBD-cholesterol and the StAR protein, which results in a significant blue shift and increase in intensity.[7]

Diagram: Influence of Membrane Environment on a Fluorescent Probe

Caption: A fluorescent probe's emission properties are sensitive to the lipid phase.

References

- 1. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Techniques Using Dehydroergosterol to Study Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. medchemexpress.com [medchemexpress.com]

Preliminary In Vivo Investigations of Fluoresterol: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Fluoresterol based on preliminary in vivo investigations. Due to the emergent nature of this compound, publicly available data is limited. This document serves to consolidate the existing, albeit sparse, information and to provide a foundational framework for future research endeavors. The methodologies, data, and conceptualized pathways described herein are based on standard preclinical evaluation practices in pharmacology and toxicology. It is critical to note that the information presented is extrapolated from general principles of in vivo drug assessment, as direct studies on this compound are not yet widely published.

Introduction to In Vivo Preclinical Assessment

Preclinical in vivo studies are a cornerstone of drug development, providing essential information on the pharmacological activity, safety, and pharmacokinetic profile of a novel compound.[1][2] These studies are mandated by regulatory agencies like the FDA to evaluate a drug's potential before it can be tested in humans.[1] Key objectives of such investigations include determining the maximum tolerated dose (MTD), identifying potential toxicities, and understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.[1][3][4]

Hypothetical Experimental Protocols for this compound In Vivo Studies

While specific protocols for this compound are not available, this section outlines standard methodologies that would be employed for a compound of its nature.

Animal Models

The selection of an appropriate animal model is crucial for the relevance of preclinical findings. Rodent models, such as mice and rats, are commonly used in initial toxicity and pharmacokinetic studies due to their physiological similarities to humans and well-established protocols.[5] For a comprehensive evaluation, both rodent and non-rodent models are typically required.[5]

Administration Routes

The route of administration is determined by the intended clinical application of the drug. Common routes in preclinical studies include oral gavage, intravenous, intraperitoneal, and subcutaneous injections.[4] The choice of administration route can significantly impact the bioavailability and pharmacokinetic profile of the compound.

Toxicity Studies

Toxicology studies are designed to identify potential adverse effects of a drug candidate.[3][6] These can range from acute, single-dose studies to chronic, long-term investigations.

-

Acute Toxicity: These studies aim to determine the MTD, which is the highest dose that does not cause unacceptable side effects or mortality in the short term.[1][4]

-

Dose-Range Finding Studies: These are conducted to establish a range of doses to be used in longer-term studies and to identify potential target organs for toxicity.[4]

A generalized workflow for an acute toxicity study is presented below.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand how the body processes a drug.[2][7] These studies measure key parameters such as:

-

Absorption: How the drug enters the bloodstream.

-

Distribution: Where the drug travels within the body.

-

Metabolism: How the drug is broken down.

-

Elimination: How the drug is removed from the body.

Blood samples are typically collected at various time points after drug administration to determine the concentration of the compound and its metabolites over time.[7]

Conceptual Signaling Pathways for this compound

Without specific data, the signaling pathways this compound might modulate can only be hypothesized based on common drug mechanisms. Many therapeutic agents exert their effects by interacting with key cellular signaling cascades. Potential pathways of interest for a novel compound could include those involved in cell proliferation, inflammation, and apoptosis, such as the MAPK/NF-κB and PI3K/Akt pathways.[8]

Below is a conceptual diagram illustrating a generic signaling pathway that a novel compound might influence.

References

- 1. Toxicology | MuriGenics [murigenics.com]

- 2. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]

- 3. elearning.unite.it [elearning.unite.it]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]